molecular formula C20H23Cl2N5O2 B11613373 1-(3,4-dichlorobenzyl)-3,7-dimethyl-8-(4-methylpiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione

1-(3,4-dichlorobenzyl)-3,7-dimethyl-8-(4-methylpiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11613373
M. Wt: 436.3 g/mol
InChI Key: LHGCWALMCKLACP-UHFFFAOYSA-N
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Description

1-[(3,4-DICHLOROPHENYL)METHYL]-3,7-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine core substituted with a dichlorophenyl group, a methyl group, and a piperidine moiety. Its chemical properties make it a valuable subject of study in medicinal chemistry, pharmacology, and industrial chemistry.

Preparation Methods

The synthesis of 1-[(3,4-DICHLOROPHENYL)METHYL]-3,7-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves several steps, starting with the preparation of the purine core. The synthetic route typically includes the following steps:

    Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate precursors.

    Substitution Reactions: The dichlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound as the starting material.

    Introduction of the Piperidine Moiety: The piperidine group is added via a nucleophilic substitution reaction, where the piperidine ring is attached to the purine core.

    Final Modifications: The final steps involve methylation and other modifications to achieve the desired structure.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[(3,4-DICHLOROPHENYL)METHYL]-3,7-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield different products.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(3,4-DICHLOROPHENYL)METHYL]-3,7-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has numerous applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its role as an inhibitor or modulator of specific biological pathways.

    Pharmacology: Research focuses on its interactions with various receptors and enzymes, exploring its potential as a drug candidate.

    Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules, contributing to the development of new materials and chemicals.

    Biological Studies: Its effects on cellular processes and its potential as a tool for studying biochemical pathways are of significant interest.

Mechanism of Action

The mechanism of action of 1-[(3,4-DICHLOROPHENYL)METHYL]-3,7-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-[(3,4-DICHLOROPHENYL)METHYL]-3,7-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical properties and biological activities. The uniqueness of 1-[(3,4-DICHLOROPHENYL)METHYL]-3,7-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific combination of substituents, which confer distinct chemical and biological characteristics.

Properties

Molecular Formula

C20H23Cl2N5O2

Molecular Weight

436.3 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-3,7-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione

InChI

InChI=1S/C20H23Cl2N5O2/c1-12-6-8-26(9-7-12)19-23-17-16(24(19)2)18(28)27(20(29)25(17)3)11-13-4-5-14(21)15(22)10-13/h4-5,10,12H,6-9,11H2,1-3H3

InChI Key

LHGCWALMCKLACP-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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